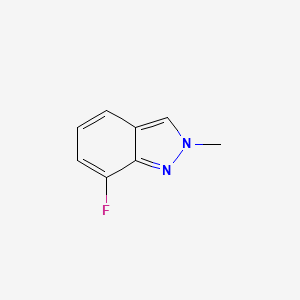

7-Fluoro-2-methyl-2H-indazole

Overview

Description

7-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2. It has a molecular weight of 150.16 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including 7-Fluoro-2-methyl-2H-indazole, can be achieved through various methods. One such method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .Molecular Structure Analysis

The InChI code for 7-Fluoro-2-methyl-2H-indazole is 1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, acyl hydrazides can be transformed into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .Physical And Chemical Properties Analysis

7-Fluoro-2-methyl-2H-indazole is a compound with a molecular weight of 150.16 . It is typically stored at room temperature .Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 7-Fluoro-2-methyl-2H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial agents .

Synthesis Strategies

Recent strategies for the synthesis of 1H- and 2H-indazoles, including 7-Fluoro-2-methyl-2H-indazole, involve transition metal catalyzed reactions , reductive cyclization reactions , and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antimicrobial Activity

2H-indazole derivatives, including 7-Fluoro-2-methyl-2H-indazole, have been found to have significant antimicrobial activity . They have been tested against selected intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis; the bacteria Escherichia coli and Salmonella enterica serovar Typhi; and the yeasts Candida albicans and Candida glabrata .

Anti-Inflammatory Activity

In addition to their antimicrobial activity, 2H-indazole derivatives have also shown anti-inflammatory potential . This potential was evaluated in silico and in vitro against human cyclooxygenase-2 (COX-2) .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Catalyst and Solvent-Free Conditions

Efforts have been made to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Safety and Hazards

Future Directions

Indazole-containing compounds, including 7-Fluoro-2-methyl-2H-indazole, have a wide variety of medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

2h-indazoles, the class of compounds to which it belongs, are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Mode of Action

2h-indazoles are known to interact with their targets through various mechanisms, including transition metal-catalyzed c–h activation or a radical pathway, transition metal-catalyzed ortho c2′–h functionalization, and remote c–h functionalization at the benzene ring .

Biochemical Pathways

2h-indazoles are known to be involved in a variety of biochemical pathways due to their presence in bioactive natural products and drug molecules .

Result of Action

2h-indazoles are known to exhibit distinctive bioactivities .

properties

IUPAC Name |

7-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFYTAZKXBYYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743253 | |

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-methyl-2H-indazole | |

CAS RN |

1337881-42-1 | |

| Record name | 2H-Indazole, 7-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)